molecular formula C14H11FO3 B6371943 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol CAS No. 1261987-13-6

4-(4-Carboxy-3-fluorophenyl)-2-methylphenol

Cat. No.: B6371943
CAS No.: 1261987-13-6
M. Wt: 246.23 g/mol
InChI Key: BYNQCVAIMFXWHM-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-methylphenol is an organic compound with a molecular formula of C14H11FO4 It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 2-methylphenol.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling of the starting materials, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-3-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol
  • 4-(4-Carboxy-3-fluorophenyl)benzoic acid
  • 4-Carboxy-3-fluorobenzeneboronic acid

Uniqueness

4-(4-Carboxy-3-fluorophenyl)-2-methylphenol is unique due to the presence of both a carboxylic acid group and a hydroxyl group on the biphenyl structure, which allows for diverse chemical reactivity and potential biological activities. The fluorine atom further enhances its properties by increasing lipophilicity and metabolic stability compared to similar compounds.

Properties

IUPAC Name

2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-6-9(3-5-13(8)16)10-2-4-11(14(17)18)12(15)7-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQCVAIMFXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683920
Record name 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-13-6
Record name 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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